5-(methoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
5-(Methoxymethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a methoxymethyl group attached to the fifth carbon and a methyl group attached to the first nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a methoxymethyl intermediate, which subsequently reacts with the pyrazole ring to form the desired product.
Another method involves the use of methoxymethyl chloride as a reagent. In this approach, 1-methyl-1H-pyrazole is treated with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Catalysts and reaction conditions are optimized to maximize the efficiency and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxymethyl group can be substituted with other groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 5-(formyl)-1-methyl-1H-pyrazole, while reduction can produce 5-(hydroxymethyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
5-(Methoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can influence the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
5-(Hydroxymethyl)-1-methyl-1H-pyrazole: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
5-(Formyl)-1-methyl-1H-pyrazole: Contains a formyl group, leading to different reactivity and applications.
Uniqueness
5-(Methoxymethyl)-1-methyl-1H-pyrazole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-6(5-9-2)3-4-7-8/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORSPVOOGUULCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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